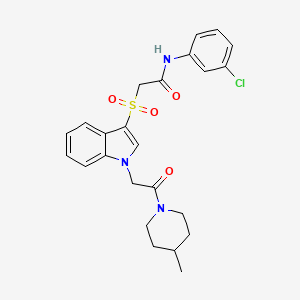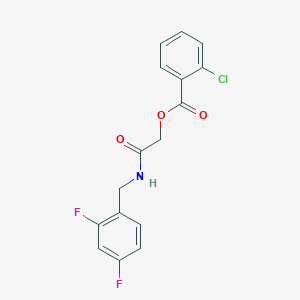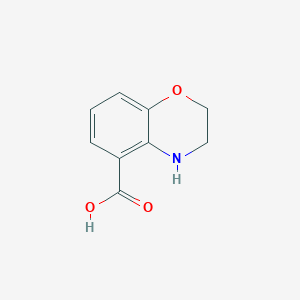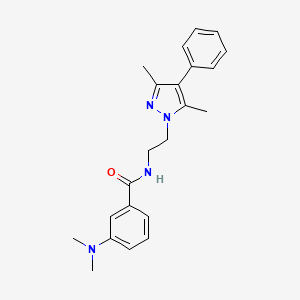![molecular formula C19H20F2N6O2S B2504479 3,4-二氟-N-(2-(6-(甲硫基)-4-吗啉代-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺 CAS No. 941896-97-5](/img/structure/B2504479.png)
3,4-二氟-N-(2-(6-(甲硫基)-4-吗啉代-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: : Its structure suggests potential as an enzyme inhibitor, particularly against kinases, due to the pyrazolopyrimidine moiety.
Medicine: : There’s ongoing research into its potential as an anticancer agent, given its ability to interfere with cell signaling pathways.
Industry: : The compound might be used in the development of agrochemicals or novel materials with specific desired properties due to its functional groups.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step reactions that include the formation of the pyrazolopyrimidine core, the introduction of the morpholino and methylthio groups, and the final coupling with the difluorobenzamide moiety. Conditions such as elevated temperatures, specific catalysts, and protective groups are often employed to facilitate the reactions and ensure high yield and purity.
Industrial Production Methods: : While lab-scale synthesis provides a detailed method, scaling up to industrial production requires optimization for cost-efficiency, yield, and safety. This might involve continuous flow reactions, advanced purification techniques like crystallization or chromatography, and automated monitoring to maintain reaction conditions.
化学反应分析
Types of Reactions: : The compound can undergo a variety of chemical reactions including:
Oxidation: : Primarily affecting the methylthio group, converting it to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The difluoro groups on the benzamide can be substituted with nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas over palladium catalyst.
Substitution Reactions: : Base catalysts like potassium carbonate (K2CO3) or acid catalysts like hydrochloric acid (HCl).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Benzamide derivatives with various substituents replacing the fluoro groups.
作用机制
Biological Effects: : The mechanism by which 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is likely through inhibition of enzyme activity. The compound can bind to the active site of enzymes, particularly kinases, blocking substrate access and subsequent phosphorylation events.
Molecular Targets: : Specific molecular targets might include various receptor kinases, which play pivotal roles in cell proliferation and survival pathways.
Pathways Involved: : Disruption of these pathways can lead to reduced cell proliferation, making the compound of interest for cancer treatment.
相似化合物的比较
Unique Features: : The unique combination of the pyrazolopyrimidine core with morpholino and methylthio groups, along with the difluorobenzamide moiety, provides distinct chemical reactivity and biological activity.
Similar Compounds
3,4-difluoro-N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3,4-difluoro-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
These compounds share structural similarities but vary in their substituents, which could result in different chemical behaviors and biological activities.
And there you go: a deep dive into the world of 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. Curious about anything in particular?
属性
IUPAC Name |
3,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)13-11-23-27(17(13)25-19)5-4-22-18(28)12-2-3-14(20)15(21)10-12/h2-3,10-11H,4-9H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFFIMPOUKMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2504400.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2504402.png)
![2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2504403.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)


![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)

![2-chloro-6-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2504413.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
